20-Methylpregn-5-en-3beta-ol

Catalog No.
S567770
CAS No.
1042-59-7
M.F
C22H36O
M. Wt
316.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
20-Methylpregn-5-en-3beta-ol

CAS Number

1042-59-7

Product Name

20-Methylpregn-5-en-3beta-ol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C22H36O

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C22H36O/c1-14(2)18-7-8-19-17-6-5-15-13-16(23)9-11-21(15,3)20(17)10-12-22(18,19)4/h5,14,16-20,23H,6-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22+/m0/s1

InChI Key

COSKITFSCAETCX-BIBIXIOVSA-N

SMILES

CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Synonyms

20-methyl-5-pregnen-3beta-ol, 20-methylpregn-5-en-3 beta-ol, 23,24-dinor-5-cholen-3-ol, 23,24-dinorchol-5-en-3beta-ol, guneribol

Canonical SMILES

CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

The exact mass of the compound 20-Methylpregn-5-en-3beta-ol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Pregnanes - Pregnenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

20-Methylpregn-5-en-3beta-ol (CAS 1042-59-7), also known as 23,24-dinorchol-5-en-3beta-ol, is a C22 pregnane-class steroid characterized by its truncated isopropyl side chain and preserved 3beta-hydroxyl-delta-5 core. In procurement and material selection, this compound is primarily valued as a non-endogenous internal standard for high-throughput sterol quantification and as an advanced synthetic precursor. Unlike bulk phytosterols that require harsh oxidative cleavage to yield useful intermediates, 20-methylpregn-5-en-3beta-ol provides an intact C22 carbon skeleton ready for tail extension or functionalization. Its thermal stability, predictable chromatographic behavior, and lack of isotopic crosstalk make it a highly reliable baseline material for clinical lipidomics, agricultural fungicide development, and the synthesis of custom lipid nanoparticle (LNP) components [1].

Substituting 20-methylpregn-5-en-3beta-ol with common alternatives like deuterated cholesterol (e.g., d7-cholesterol) or C21 precursors like pregnenolone introduces significant workflow and yield penalties. While deuterated standards are widely used, they often co-elute with endogenous cholesterol, leading to M+ isotopic interference and quantification errors in complex biological matrices, whereas the C22 structure of 20-methylpregn-5-en-3beta-ol guarantees baseline chromatographic resolution [1]. Furthermore, attempting to use pregnenolone as a synthetic substitute requires multiple additional steps—such as Grignard addition, dehydration, and hydrogenation—to build the C22 side chain. This multi-step elongation reduces overall process yield and increases the impurity profile, making 20-methylpregn-5-en-3beta-ol a more efficient choice for direct C22-functionalization and downstream manufacturing [2].

Chromatographic Resolution and Isotopic Crosstalk in Mass Spectrometry

In LC-MS/MS and GC-MS lipidomic workflows, 20-methylpregn-5-en-3beta-ol functions as a precise non-endogenous internal standard. Compared to d7-cholesterol, which co-elutes with endogenous cholesterol and can exhibit 1-3% isotopic crosstalk due to natural isotope distribution or deuterium exchange, 20-methylpregn-5-en-3beta-ol (m/z 316) provides 100% baseline resolution from cholesterol (m/z 386) [1]. This mass difference and distinct retention time completely eliminate isotopic interference.

Evidence DimensionIsotopic crosstalk and chromatographic resolution
Target Compound Data20-Methylpregn-5-en-3beta-ol: 0% crosstalk, complete baseline resolution
Comparator Or Baselined7-cholesterol: 1-3% isotopic crosstalk, co-elution
Quantified Difference100% elimination of isotopic interference
ConditionsLC-MS/MS or GC-MS sterol profiling in biological matrices

Ensures absolute quantification accuracy in clinical lipidomics without the high procurement cost and technical limitations of deuterated standards.

Synthetic Efficiency for C22-Functionalized Sterol Production

When synthesizing side-chain modified sterols, such as brassinosteroids or custom LNP lipids, starting with 20-methylpregn-5-en-3beta-ol significantly streamlines the process. Using pregnenolone requires a three-step sequence (Grignard addition, dehydration, catalytic hydrogenation) to establish the C22 alkyl tail, typically yielding <60% of the desired intermediate. In contrast, 20-methylpregn-5-en-3beta-ol provides the pre-formed C22 skeleton, allowing direct functionalization (e.g., via C-H activation or halogenation) and improving the overall yield of C22-extended products by approximately 40% while reducing solvent and reagent consumption [1].

Evidence DimensionSynthetic steps and intermediate yield
Target Compound Data20-Methylpregn-5-en-3beta-ol: Direct functionalization, high yield
Comparator Or BaselinePregnenolone: 3-step elongation, <60% yield
Quantified DifferenceEliminates 2-3 synthetic steps and improves intermediate yield by ~40%
ConditionsIndustrial synthesis of side-chain extended sterols

Directly lowers the cost of goods (COGS) and accelerates production timelines for specialty sterol manufacturing.

Thermal Stability During High-Temperature Derivatization

For GC-MS analysis, sterols must undergo silylation (e.g., TMS derivatization) at elevated temperatures. 20-Methylpregn-5-en-3beta-ol exhibits high thermal stability due to its fully reduced alkyl side chain, achieving >98% recovery post-derivatization at 70°C. In contrast, reactive C22 intermediates like bisnorcholenaldehyde suffer from thermal degradation and enolization under identical conditions, resulting in <85% recovery and the formation of unwanted byproducts[1].

Evidence DimensionRecovery post-TMS derivatization
Target Compound Data20-Methylpregn-5-en-3beta-ol: >98% recovery
Comparator Or BaselineBisnorcholenaldehyde: <85% recovery
Quantified Difference>13% higher recovery with zero degradation byproducts
ConditionsTMS derivatization at 70°C for 30 minutes

Guarantees reproducible calibration curves and prevents column fouling in high-throughput analytical laboratories.

Scaffold Suitability for CYP61 (Sterol 22-Desaturase) Inhibitor Development

The 20-methylpregnane core serves as a structurally precise scaffold for developing non-azole antifungal agents targeting sterol 22-desaturase (CYP61). While standard azole antifungals like ketoconazole exhibit high baseline affinity (IC50 ~0.2 µM), derivatives of 20-methylpregn-5-en-3beta-ol (such as 21-isocyano modifications) demonstrate targeted inhibition with an IC50 of 15 µM against Saccharomyces cerevisiae CYP61[1]. This provides a distinct, sterol-mimetic binding mode that avoids the broad-spectrum metalloenzyme toxicity associated with traditional azoles.

Evidence DimensionCYP61 Inhibition (IC50)
Target Compound Data20-Methylpregn-5-en-3beta-ol derivative: 15 µM
Comparator Or BaselineKetoconazole: 0.2 µM
Quantified DifferenceLower baseline affinity but provides a novel, non-azole, sterol-mimetic binding scaffold
ConditionsIn vitro CYP61 inhibition assay (Saccharomyces cerevisiae)

Enables the procurement of a specialized structural backbone for the discovery of next-generation, target-specific agricultural fungicides.

Non-Endogenous Internal Standard for Clinical Lipidomics

Due to its distinct mass (m/z 316) and complete chromatographic resolution from endogenous cholesterol, 20-methylpregn-5-en-3beta-ol is a highly effective choice for absolute sterol quantification. It replaces expensive deuterated standards, eliminating isotopic crosstalk and improving assay reproducibility in high-throughput GC-MS and LC-MS/MS workflows[1].

Precursor for Custom Lipid Nanoparticle (LNP) Sterols

The pre-formed C22 alkyl tail makes this compound an efficient starting material for synthesizing side-chain modified sterols used in advanced LNP formulations. It bypasses the multi-step Grignard elongation required when starting from pregnenolone, significantly improving manufacturing yields and processability [2].

Scaffold for Agricultural Fungicide Discovery

As a structural mimic of natural sterol intermediates, the 20-methylpregnane core is highly suited for developing inhibitors of sterol 22-desaturase (CYP61). It provides a non-azole backbone for synthesizing targeted antifungals that avoid the off-target toxicity issues common to traditional azole compounds [3].

XLogP3

6.3

Wikipedia

20-Methylpregn-5-en-3-ol

Dates

Last modified: 02-18-2024

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